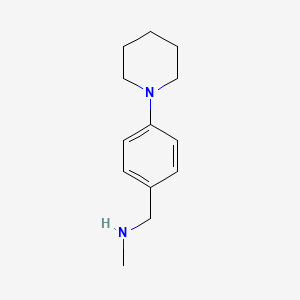

N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(4-piperidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-11-12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,14H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHBNGLDUNAXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427640 | |

| Record name | N-methyl-N-(4-piperidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-55-3 | |

| Record name | N-methyl-N-(4-piperidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl({[4-(piperidin-1-yl)phenyl]methyl})amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-methyl-N-(4-piperidin-1-ylbenzyl)amine" CAS 852180-55-3 characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-N-(4-piperidin-1-ylbenzyl)amine (CAS 852180-55-3)

Foreword: The Scientific Imperative for Rigorous Characterization

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. The molecule at the subject of this guide, this compound, embodies a structural motif—the N-benzylpiperidine scaffold—that is frequently employed by medicinal chemists to modulate physicochemical properties and biological activity.[1] The presence of the piperidine ring can enhance metabolic stability, improve pharmacokinetic profiles, and provide a three-dimensional architecture for optimal target engagement.[2][3] This guide provides a comprehensive, field-proven framework for the synthesis, purification, and multi-technique characterization of this tertiary amine, ensuring that researchers can proceed with confidence in the identity and purity of their material.

Part 1: Synthesis and Purification

A robust and scalable synthesis is the first step in any characterization workflow. For this compound, reductive amination stands out as the most efficient and controllable method.[4][5] This strategy involves the reaction of an aldehyde with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[6]

Synthetic Pathway: Reductive Amination

The chosen pathway involves the reaction of 4-(piperidin-1-yl)benzaldehyde with methylamine in the presence of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This reductant is particularly advantageous as it is selective for the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[4]

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

4-(Piperidin-1-yl)benzaldehyde

-

Methylamine (e.g., 2.0 M solution in THF)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in anhydrous DCM, add methylamine solution (1.2 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the reaction rate and any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Amine-Functionalized Chromatography

Basic amines often exhibit poor peak shape and streaking on standard silica gel due to strong interactions with acidic silanol groups. Using an amine-functionalized stationary phase or adding a modifier like triethylamine to the eluent is crucial for effective purification.[7]

Objective: To purify the crude product using flash chromatography.

Materials:

-

Crude this compound

-

Amine-functionalized silica gel (or standard silica with 1% triethylamine in the eluent)

-

Eluent system: Hexane/Ethyl Acetate gradient

Procedure:

-

Adsorb the crude product onto a small amount of silica gel.

-

Load the adsorbed material onto a pre-packed column with the chosen stationary phase, equilibrated with the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate).

-

Elute the compound using a gradient of ethyl acetate in hexane. Rationale: A gradient elution ensures efficient separation of the non-polar starting material and the more polar amine product.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine, typically as an oil or low-melting solid.

Part 2: Comprehensive Structural and Purity Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. Each technique provides orthogonal, complementary information, creating a self-validating dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a small molecule.[8] Both ¹H and ¹³C NMR are required for a full characterization.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.[9] For unambiguous assignments, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

Expected Spectral Data:

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2', H-6' | 7.20 - 7.35 | d | 2H | Protons ortho to CH₂ |

| H-3', H-5' | 6.85 - 6.95 | d | 2H | Protons meta to CH₂ |

| H-7 (Ar-CH₂ -N) | ~3.50 | s | 2H | Benzylic protons |

| H-2, H-6 (piperidine) | ~3.10 | t | 4H | Piperidine protons α to N |

| H-8 (CH₃ -N) | ~2.25 | s | 3H | N-methyl protons |

| H-3, H-5 (piperidine) | ~1.70 | m | 4H | Piperidine protons β to N |

| H-4 (piperidine) | ~1.55 | m | 2H | Piperidine proton γ to N |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| C-4' (Ar-N) | ~150.0 | Aromatic C attached to piperidine N |

| C-1' (Ar-CH₂) | ~130.0 | Aromatic C attached to CH₂ |

| C-2', C-6' | ~129.5 | Aromatic CH |

| C-3', C-5' | ~116.5 | Aromatic CH |

| C-7 (Ar-CH₂ -N) | ~62.0 | Benzylic carbon |

| C-2, C-6 (piperidine) | ~49.5 | Piperidine C α to N |

| C-8 (CH₃ -N) | ~42.0 | N-methyl carbon |

| C-3, C-5 (piperidine) | ~25.5 | Piperidine C β to N |

| C-4 (piperidine) | ~24.0 | Piperidine C γ to N |

Note: Predicted shifts are based on the analysis of similar structures like 1-benzylpiperidine and N-methylbenzylamine. Actual values may vary slightly.[10][11]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, key structural information. Electrospray ionization (ESI) is ideal for this polar amine.

Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.

-

Tandem MS (MS/MS): Select the protonated molecular ion [M+H]⁺ for collision-induced dissociation (CID) to obtain fragmentation data.

Expected Mass Spectrometry Data:

| Analysis Type | Expected m/z | Interpretation |

| HRMS (ESI+) | 205.1705 | [M+H]⁺ for C₁₃H₂₁N₂⁺ (Calculated: 205.1705) |

| MS/MS of 205.17 | 189.1386 | Loss of CH₄ |

| 146.1281 | Cleavage of N-methylbenzyl bond, [C₁₀H₁₆N]⁺ | |

| 132.1121 | Cleavage of benzyl-N bond, [C₉H₁₄N]⁺ | |

| 91.0542 | Tropylium ion, [C₇H₇]⁺ - characteristic of benzyl groups[12][13] | |

| 84.0813 | Piperidine fragment, [C₅H₁₀N]⁺ |

Rationale: The fragmentation pattern is predictable. The most facile cleavage often results in the formation of the stable tropylium cation (m/z 91).[14] Other cleavages alpha to the nitrogen atoms are also expected.[15]

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[16]

Protocol: FTIR Analysis

-

Sample Preparation: If the compound is an oil, place a small drop between two NaCl or KBr plates to create a thin film. If it is a solid, prepare a KBr pellet.

-

Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Interpretation |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2950 - 2800 | Strong | C-H stretch | Aliphatic (piperidine, benzyl, methyl) C-H[17] |

| ~2800 | Medium | C-H stretch | "Bohlmann band" characteristic of tertiary amines |

| 1610, 1515 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations |

| 1350 - 1250 | Medium-Strong | C-N stretch | Aromatic amine (Ar-N) C-N stretch[18] |

| 1250 - 1020 | Medium | C-N stretch | Aliphatic amine (Alkyl-N) C-N stretch[18][19] |

| ~820 | Strong | C-H bend | Para-substituted aromatic ring out-of-plane bend |

Note: As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, which is a key diagnostic feature.[18][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound.[20] For a basic amine, a reversed-phase method on a C18 column is standard.

Protocol: HPLC Purity Analysis

-

Column: C18, 5 µm particle size, e.g., 4.6 x 150 mm.

-

Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water. B: 0.1% of the same acid in Acetonitrile. Rationale: The acidic modifier improves peak shape for basic analytes by protonating the amine and masking residual silanol interactions.

-

Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

-

Detection: UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Analysis: Inject a ~1 mg/mL solution of the compound. Purity is determined by integrating the area of the main peak relative to the total area of all peaks.

Conclusion: A Validated Identity

The comprehensive characterization of this compound requires an integrated analytical approach. By combining a reliable synthesis with orthogonal analytical techniques—NMR for structure, MS for molecular weight and fragmentation, IR for functional groups, and HPLC for purity—a self-validating and trustworthy data package is generated. This rigorous methodology ensures that subsequent research, whether in medicinal chemistry, pharmacology, or materials science, is built upon a foundation of unimpeachable chemical integrity.

References

-

Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

-

Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Retrieved from [Link]

-

Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195–1204. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Ge, D. H., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Supporting Information. Retrieved from [Link]

-

La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

-

Ge, D. H., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Supporting Information. Retrieved from [Link]

-

MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2018). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

PubMed. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

-

ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

University of Dallas. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the C–H stretching absorbance in tertiary amine groups.... Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy. Retrieved from [Link]

-

SpringerLink. (2023). Research progress on piperidine-containing compounds as agrochemicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Infrared Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

-

NIH. (2018). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotage.com [biotage.com]

- 8. latrobe.edu.au [latrobe.edu.au]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-methyl-N-(4-piperidin-1-ylbenzyl)amine in Organic Solvents

Introduction

N-methyl-N-(4-piperidin-1-ylbenzyl)amine is a tertiary amine featuring a piperidinyl moiety connected to a benzylamine core. As with many novel chemical entities in the fields of medicinal chemistry and materials science, a thorough understanding of its physical properties is paramount for its application. Solubility, in particular, is a critical parameter that dictates everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development.[1][2][3]

This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this document synthesizes predictive insights based on its molecular structure, the physicochemical properties of its constituent functional groups, and established principles of chemical solubility. Furthermore, we provide a detailed, field-proven experimental protocol for researchers to determine precise solubility data in their own laboratory settings.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[4] The adage "like dissolves like" serves as a fundamental first principle. For this compound, the key structural features influencing its solubility are:

-

A tertiary amine group (-N(CH₃)-): This group is polar and can act as a hydrogen bond acceptor.

-

A piperidine ring: A saturated heterocycle which is basic and can also accept hydrogen bonds at its nitrogen atom.[5]

-

An aromatic benzyl group: This moiety is nonpolar and contributes to the lipophilicity of the molecule.

Based on the structure, we can predict the key physicochemical properties that will dictate its solubility. While specific experimental values for this compound are not available, we can estimate them by referencing similar structures found in chemical databases like PubChem, such as its isomer N-benzyl-N-methylpiperidin-4-amine.[6]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale & Impact on Solubility |

| Molecular Formula | C₁₄H₂₂N₂ | - |

| Molecular Weight | ~218.34 g/mol | Higher molecular weight can sometimes negatively impact solubility.[4] |

| Polarity (LogP) | Moderately Lipophilic (Est. 2.0 - 3.0) | The presence of the benzyl and piperidine rings suggests a preference for organic solvents over water. The estimated value is higher than simpler amines, indicating lower aqueous solubility. |

| Hydrogen Bonding | Acceptor Only | The two tertiary amine nitrogens can accept hydrogen bonds from protic solvents, enhancing solubility in alcohols. It lacks hydrogen bond donors. |

| pKa (Conjugate Acid) | ~9.0 - 10.0 | The amine groups are basic and will be protonated in acidic solutions, forming a water-soluble salt.[7] |

| Physical State | Likely a liquid or low-melting solid at STP | Affects the energy required to break the crystal lattice during dissolution. |

Predicted Solubility Profile

Based on these properties, a qualitative solubility profile in common organic solvents can be predicted. The molecule's dual character—a nonpolar aromatic ring and polar amine groups—suggests it will be most soluble in solvents of intermediate polarity.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Protic Polar | Methanol, Ethanol | High to Miscible | The solvent's ability to hydrogen-bond with the amine nitrogen atoms will strongly favor dissolution. |

| Aprotic Polar | DMSO, Acetonitrile, THF | High | Strong dipole-dipole interactions between the solvent and the polar amine moieties are expected to lead to good solubility. |

| Nonpolar | Toluene, Dichloromethane | Moderate to High | The nonpolar benzyl group will interact favorably with these solvents via van der Waals forces. |

| Aliphatic Nonpolar | Hexane, Heptane | Low to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in highly nonpolar, aliphatic solvents.[5] |

| Aqueous | Water | Very Low | The significant nonpolar surface area from the benzyl and piperidine rings will limit solubility in water. Solubility will increase dramatically at low pH due to salt formation.[7] |

Experimental Determination of Solubility

To move beyond prediction and obtain quantitative data, a robust experimental protocol is necessary. The "shake-flask" method is a gold-standard, equilibrium-based technique for determining the solubility of a compound.[8]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

Caption: Fig 1. Shake-Flask Experimental Workflow.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Calibrated pipettes

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker

-

Centrifuge (optional)

-

Syringe filters (0.22 µm, solvent-compatible)

-

HPLC or LC-MS system with a validated analytical method

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. "Excess" means enough solid or liquid compound is visible at the bottom of the vial after the experiment is complete. b. Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial. c. Securely cap the vial. Prepare at least three replicates for each solvent.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples at a consistent speed for a period sufficient to reach equilibrium (typically 24 to 48 hours). A time-course study can be performed initially to confirm the time to equilibrium.

-

Phase Separation: a. After agitation, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved excess compound to settle. b. For fine suspensions, centrifugation may be used to facilitate separation.

-

Sampling and Analysis: a. Carefully withdraw a sample from the clear supernatant, ensuring no solid/undissolved material is disturbed. b. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any microscopic particulates. c. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method's calibration curve. d. Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: a. Calculate the original concentration in the supernatant using the dilution factor. b. The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL or mol/L).

Causality and Self-Validation in the Protocol

-

Why use excess compound? To ensure the solution becomes saturated, which is the definition of solubility.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

-

Why agitate for 24-48 hours? To ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

-

Why filter the supernatant? To guarantee that only the dissolved compound is being measured, preventing artificially high results from suspended microparticles.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a robust predictive framework can be established based on its molecular structure. The compound is anticipated to be highly soluble in polar protic and aprotic organic solvents, with moderate solubility in nonpolar aromatic solvents and poor solubility in aliphatic and aqueous media. This guide provides not only a scientifically-grounded prediction of its behavior but also a detailed, authoritative protocol for researchers to determine precise quantitative solubility, enabling further research and development in its intended applications.

References

-

Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Jaini, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Jaini, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

PubChem. (n.d.). N-benzyl-N-methylpiperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Department of Chemistry. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry. Available at: [Link]

-

Solubility of Things. (n.d.). Piperidine. Solubility of Things. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. N-Benzyl-N-methylpiperidin-4-amine | C13H20N2 | CID 1096081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. www1.udel.edu [www1.udel.edu]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Predicting the Mechanism of Action for N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a rational therapeutic candidate.[1][2] This guide presents a comprehensive, multi-stage strategy for predicting and validating the MoA of N-methyl-N-(4-piperidin-1-ylbenzyl)amine, a compound for which no significant biological data currently exists in public literature. By leveraging its distinct structural motifs—a piperidine ring, a benzylamine core, and an N-methyl group—we can formulate initial hypotheses and design a rigorous experimental cascade. This document provides researchers, scientists, and drug development professionals with an integrated workflow, combining in silico prediction, unbiased phenotypic screening, target-based validation, and advanced chemical proteomics to systematically uncover the compound's biological targets and downstream pathway effects. Detailed protocols and the rationale behind key experimental choices are provided to ensure scientific integrity and reproducibility.

Introduction: Deconstructing the Challenge

This compound represents a common challenge in drug discovery: a novel chemical entity with potential bioactivity but an unknown MoA.[3] A thorough understanding of its molecular interactions is critical to rationalize any observed biological effects, anticipate potential side effects, and guide lead optimization.[4] The structure of this molecule contains several privileged fragments common in neuroactive and other therapeutic agents:

-

Piperidine: A saturated heterocycle frequently found in central nervous system (CNS) drugs, often interacting with G-protein coupled receptors (GPCRs) or ion channels.[5][6][7]

-

Benzylamine: A core scaffold present in a wide range of bioactive compounds.

-

Tertiary Amine: The N-methylated amine is a common feature in ligands for various receptors, including the Sigma-1 receptor, and can be critical for binding.

A notable structural analog is Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, which features a piperidine ring connected to a benzyl group, albeit through a different linker.[8][9][10][11] This similarity, while not definitive, provides a rational starting point for hypothesis generation. This guide outlines a systematic approach to move from structural hypothesis to a validated MoA.

The Investigative Workflow: An Integrated Strategy

Our approach is a phased, iterative process designed to generate and then rigorously test hypotheses. It begins with broad, cost-effective computational methods and progresses to highly specific, resource-intensive experimental validation. This ensures that each subsequent step is informed by a robust dataset, maximizing the probability of success.

Phase 1: In Silico Prediction and Hypothesis Generation

The initial phase leverages computational tools to predict potential biological targets based on the compound's structure, providing a cost-effective way to generate the first set of testable hypotheses.[12][13]

Rationale

By comparing this compound to vast libraries of compounds with known biological activities, we can identify statistically probable targets. This approach, known as ligand-based target prediction, is a powerful starting point when no experimental data is available.[12][14]

Recommended Tools and Predicted Targets

We will utilize a combination of freely available and commercial platforms to build a consensus prediction.

| Tool Name | Prediction Principle | Potential Predicted Target Classes |

| SwissTargetPrediction | 2D/3D Shape Similarity | GPCRs, Ion Channels, Kinases, Enzymes |

| Way2Drug/PASS Online | Structure-Activity Relationships | Broad spectrum of biological activities |

| Target Hunter | 2D Similarity Search | Kinases, GPCRs, Proteases |

Initial analysis based on structural motifs suggests the following protein families as high-priority candidates:

-

G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in GPCR ligands.[15] GPCRs are one of the largest families of drug targets.[16]

-

Ion Channels: These are the third largest class of protein targets, and their modulation is key in many neurological and cardiovascular diseases.[5][6][7][17]

-

Sigma Receptors (σ1R, σ2R): The tertiary amine and overall topology bear resemblance to known sigma receptor ligands.[18][19][20] The σ1R is a chaperone protein implicated in numerous neurological conditions.[21][22]

-

Kinases: While less obvious from the structure, the vastness of the human kinome (~500 members) makes it a plausible target class for many small molecules.[23][24][25][26][27]

Phase 2: In Vitro Screening for Functional Effects

This phase moves from prediction to practice. We employ two complementary strategies: an unbiased phenotypic screen to observe the compound's effect on whole cells, and a biased, target-based approach to directly test the hypotheses from Phase 1.

Unbiased Phenotypic Screening

Rationale: Phenotypic screening allows the cell to reveal the most relevant biological consequences of compound treatment without preconceived notions of the target.[28][29][30][31][32] This is a powerful strategy for discovering unexpected MoAs.[30]

Experimental Protocol: High-Content Imaging Assay

-

Cell Plating: Seed a panel of phenotypically diverse human cell lines (e.g., U-2 OS for morphology, A549 for cytotoxicity, SH-SY5Y for neuronal phenotypes) in 384-well, optically clear bottom plates.

-

Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM) for 24-48 hours. Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis).

-

Staining: Fix, permeabilize, and stain cells with a cocktail of fluorescent dyes. A common combination includes:

-

Hoechst 33342: Stains nuclei (for cell count, nuclear morphology).

-

Phalloidin-Alexa Fluor 488: Stains F-actin (for cell shape, cytoskeleton).

-

MitoTracker Red CMXRos: Stains mitochondria (for mitochondrial mass, membrane potential).

-

-

Imaging: Acquire images using an automated high-content imaging system.

-

Analysis: Use image analysis software to quantify dozens of features per cell (e.g., nuclear area, cell roundness, mitochondrial intensity). A significant change in any of these parameters constitutes a "phenotypic hit."

Target-Based Screening

Rationale: Concurrently, we perform direct functional assays on the highest-probability target classes identified in silico. This provides a rapid path to confirming or refuting initial hypotheses.

Recommended Assays:

| Target Class | Assay Type | Principle |

| GPCRs | Calcium Flux or cAMP Assay | Measures changes in second messengers upon receptor activation or inhibition.[15][33][34][35] |

| Ion Channels | High-Throughput Electrophysiology | Directly measures ion flow through channels in response to the compound.[36] |

| Kinases | KinaseGlo® or LanthaScreen® | Measures ATP consumption or binding competition across a panel of kinases. |

| Sigma Receptors | Radioligand Binding Assay | Measures the compound's ability to displace a known high-affinity radioligand (e.g., -pentazocine for σ1R). |

Phase 3: Target Validation and Pathway Analysis

Once a primary target is identified or strongly implicated, this phase confirms direct engagement in a cellular context and maps the downstream consequences.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is the gold standard for verifying that a compound binds its target inside intact cells.[37][38] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[39][40][41]

Experimental Protocol: CETSA

-

Treatment: Treat cultured cells with vehicle or a saturating concentration of this compound for 1 hour.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.

-

Lysis: Lyse the cells by three rapid freeze-thaw cycles.

-

Separation: Centrifuge at high speed (20,000 x g) for 20 minutes to pellet the precipitated proteins.

-

Detection: Carefully collect the supernatant and quantify the amount of soluble target protein remaining using Western Blot or an ELISA-based method.

-

Analysis: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Unbiased Target Deconvolution: Chemical Proteomics

Rationale: If phenotypic screening reveals a strong effect but target-based assays are negative, an unbiased approach is needed to identify the binding partner(s).[42] Chemical proteomics uses an affinity-based "pull-down" to isolate targets from the entire proteome.[43][44][45]

Methodology Overview:

-

Probe Synthesis: Synthesize an analog of the compound that incorporates a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin via a click-chemistry handle).

-

In-situ Labeling: Treat live cells with the probe, allowing it to bind its target(s).

-

Crosslinking: UV-irradiate the cells to covalently link the probe to its binding partners.

-

Enrichment: Lyse the cells, and use streptavidin beads to pull down the biotin-tagged protein complexes.

-

Identification: Digest the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Downstream Pathway Analysis

Rationale: Once the direct target is validated, it is essential to understand how its modulation affects cellular signaling.

Example Scenario: If the primary target is identified as the Sigma-1 Receptor (σ1R) , a known chaperone at the ER-mitochondria interface, a logical next step is to investigate its impact on calcium signaling and cellular stress.[22]

Recommended Experiments:

-

Western Blotting: To measure changes in the phosphorylation status of key signaling proteins downstream of the target (e.g., p-ERK, p-AKT).

-

Reporter Gene Assays: To quantify changes in the activity of transcription factors regulated by the pathway (e.g., CREB, NF-κB).

-

Calcium Imaging: Using fluorescent indicators like Fura-2 to measure changes in intracellular calcium dynamics upon compound treatment.

Conclusion: Synthesizing a Coherent Mechanism of Action

The successful execution of this multi-phase strategy will yield a comprehensive dataset. The final step is to integrate the findings from in silico prediction, phenotypic screening, target engagement, and pathway analysis to construct a robust, evidence-based model for the mechanism of action of this compound. This validated MoA provides the critical scientific foundation required to advance the compound into further preclinical and clinical development, transforming an unknown molecule into a potential therapeutic.

References

-

GPCR targeted Functional Assay Services. Creative Biolabs. [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

-

Ion Channels as Drug Targets: The Next GPCRs. National Institutes of Health. [Link]

-

An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. PubMed Central. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

-

Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. [Link]

-

Structural basis for σ1 receptor ligand recognition. National Institutes of Health. [Link]

-

Ion channel drug discovery and modern medicine. Metrion Biosciences. [Link]

-

Ion Channels as Therapeutic Targets: A Drug Discovery Perspective. ACS Publications. [Link]

-

What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. [Link]

-

Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

-

Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

-

GPCR-targeted Assay. ProBio CDMO. [Link]

-

The power of sophisticated phenotypic screening and modern mechanism-of-action methods. National Institutes of Health. [Link]

-

Ionic Channels as Targets for Drug Design: A Review on Computational Methods. National Center for Biotechnology Information. [Link]

-

The Pharmacology and Mechanism of Donepezil Action Term Paper. IvyPanda. [Link]

-

The Role of Phenotypic Screening in Drug Discovery. Technology Networks. [Link]

-

What is Donepezil Hydrochloride used for?. Patsnap Synapse. [Link]

-

Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

-

Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. [Link]

-

How many kinases are druggable? A review of our current understanding. National Center for Biotechnology Information. [Link]

-

Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed. [Link]

-

Ion channels find a pathway for therapeutic success. PNAS. [Link]

-

Phenotypic screening. Wikipedia. [Link]

-

Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

-

Identification of Protein Targets with Chemical Proteomics. The Peng Group. [Link]

-

Protein kinases: drug targets for immunological disorders. National Center for Biotechnology Information. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]

-

Mechanisms of Action (MoA) Prediction. H2O.ai. [Link]

-

Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

-

SwissTargetPrediction. bio.tools. [Link]

-

Ligand-based drug targets & activity prediction tools/online servers. YouTube. [Link]

-

Predicting cancer drug mechanisms of action using molecular network signatures. National Center for Biotechnology Information. [Link]

-

Drugs Targeting Kinase Inhibitors. News-Medical.Net. [Link]

-

Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. ACS Publications. [Link]

-

Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. [Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Oxford Academic. [Link]

-

Chemical structures of sigma-1 receptor ligands. ResearchGate. [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

-

In Silico Target Prediction. Creative Biolabs. [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

-

SIGMAR1 sigma non-opioid intracellular receptor 1 [Homo sapiens (human)]. National Center for Biotechnology Information. [Link]

-

Sigma-1 receptor. Wikipedia. [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

-

In Silico Target Prediction for Small Molecules. SciSpace. [Link]

-

Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

-

Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

Sources

- 1. Mechanisms of Action (MoA) Prediction [h2o.ai]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ion Channels as Drug Targets: The Next GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. metrionbiosciences.com [metrionbiosciences.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 9. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. ivypanda.com [ivypanda.com]

- 11. What is Donepezil Hydrochloride used for? [synapse.patsnap.com]

- 12. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 13. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]

- 14. youtube.com [youtube.com]

- 15. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Ionic Channels as Targets for Drug Design: A Review on Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. SIGMAR1 sigma non-opioid intracellular receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 22. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 23. An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How many kinases are druggable? A review of our current understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Protein kinases: drug targets for immunological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 26. news-medical.net [news-medical.net]

- 27. news-medical.net [news-medical.net]

- 28. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]

- 30. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 31. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 32. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 33. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 34. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 35. probiocdmo.com [probiocdmo.com]

- 36. pnas.org [pnas.org]

- 37. benchchem.com [benchchem.com]

- 38. news-medical.net [news-medical.net]

- 39. bio-protocol.org [bio-protocol.org]

- 40. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 41. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 42. mdpi.com [mdpi.com]

- 43. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. discovery.researcher.life [discovery.researcher.life]

- 45. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Identification of Potential Biological Targets for N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Abstract

Introduction: Deconstructing the Pharmacophore

The chemical structure of N-methyl-N-(4-piperidin-1-ylbenzyl)amine presents several key pharmacophoric features that suggest a high probability of interaction with central nervous system (CNS) targets. The N-benzylpiperidine motif is a privileged structure known to engage in crucial cation-π interactions with target proteins.[1][3] This core is prevalent in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and certain enzymes like acetylcholinesterase (AChE).[4][5][6]

The molecule's structure—a tertiary amine (N-methyl) connected via a benzyl linker to a piperidine ring—suggests potential affinity for aminergic systems (e.g., dopamine, serotonin receptors), sigma receptors, or transporters. Our objective is to systematically narrow down the vast landscape of potential targets to a few high-probability candidates and then provide a rigorous experimental roadmap for their validation.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a robust computational analysis is indispensable. This in silico phase leverages the molecule's structure to predict its most likely biological partners.

Target Prediction via Public Databases

The first step involves using established algorithms that compare the query molecule to vast libraries of compounds with known biological activities.

-

Methodology : Utilize web-based tools such as SwissTargetPrediction, PASS Online, or direct similarity searches within databases like ChEMBL.[7]

-

Input : The canonical SMILES string for this compound: CN(Cc1ccc(cc1)N2CCCCC2)C

-

Rationale : These platforms operate on the principle of chemical similarity—structurally similar molecules often share biological targets.[7] They generate a ranked list of plausible protein targets, providing an immediate set of hypotheses.

-

Anticipated High-Probability Target Classes :

-

Dopamine Receptors (specifically D4)

-

Sigma-1 Receptor (σ1R)

-

Acetylcholinesterase (AChE)

-

Nicotinic Acetylcholine Receptors (nAChRs)[4]

-

Serotonin Receptors

-

Logical Workflow for Target Identification & Validation

The overall strategy follows a funnel approach, starting broad with computational predictions and progressively narrowing the focus through rigorous experimental validation.

Caption: High-level workflow for target identification and validation.

Phase II: Experimental Validation of Predicted Targets

This phase transitions from prediction to empirical evidence. Based on our in silico analysis, we will prioritize three plausible and distinct target classes for initial validation: a GPCR (Dopamine D4), a chaperone protein (Sigma-1), and an ion channel (hERG, for safety profiling).

Target Affinity Determination: Radioligand Binding Assays

The first crucial experiment is to determine if the compound physically binds to the predicted targets and with what affinity (Kᵢ).

Protocol: Dopamine D4 Receptor (DRD4) Binding Assay

-

Source : Use cell membranes prepared from CHO or HEK293 cells stably expressing the human DRD4.

-

Radioligand : [³H]-Spiperone, a well-characterized high-affinity ligand.

-

Procedure :

-

Incubate cell membranes (10-20 µg protein) with a fixed concentration of [³H]-Spiperone (e.g., 0.2 nM).

-

Add increasing concentrations of the test compound (this compound), typically from 10⁻¹⁰ M to 10⁻⁵ M.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

To determine non-specific binding, use a high concentration of a known DRD4 ligand, such as haloperidol (10 µM).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash filters with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[8]

A similar protocol would be employed for the Sigma-1 receptor, using [³H]-(+)-pentazocine as the radioligand.

Initial Safety Profiling: hERG Channel Assay

Early assessment of potential cardiotoxicity is a regulatory mandate.[9] The hERG potassium channel is a critical anti-target, as its inhibition can lead to fatal cardiac arrhythmias.[9][10]

Protocol: Automated Patch-Clamp Electrophysiology for hERG

-

System : Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch) for higher throughput.[11][12]

-

Cell Line : Use HEK293 cells stably expressing the human hERG channel.

-

Solutions :

-

Voltage Protocol : Employ a standardized pulse protocol designed to elicit hERG tail currents, such as the one recommended by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[13] A typical protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp or step to -80 mV to measure the peak tail current.[11][13]

-

Procedure :

-

Establish a stable whole-cell recording and record baseline hERG currents.

-

Sequentially perfuse increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

-

Measure the steady-state inhibition of the peak tail current at each concentration.

-

-

Data Analysis : Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot the percent inhibition versus log concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Phase III: Functional Characterization of Confirmed Hits

If binding affinity is confirmed, the next step is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

GPCR Functional Assays: Measuring Downstream Signaling

For a confirmed GPCR target like DRD4 (typically Gᵢ-coupled), we must assess its impact on second messenger pathways.

Protocol: cAMP Accumulation Assay (for Gᵢ-coupled receptors)

-

Principle : Gᵢ-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The assay measures the compound's ability to reverse a forskolin-stimulated increase in cAMP.[14]

-

System : Use a homogenous assay format like HTRF (Cisbio) or AlphaScreen (PerkinElmer) for high-throughput compatibility.[15][16]

-

Procedure :

-

Plate DRD4-expressing cells in a 384-well plate.[16]

-

Antagonist Mode : Pre-incubate cells with increasing concentrations of the test compound. Then, stimulate with a known DRD4 agonist (e.g., quinpirole) at its EC₈₀ concentration in the presence of forskolin.

-

Agonist Mode : Incubate cells with increasing concentrations of the test compound in the presence of forskolin to see if it inhibits cAMP production directly.

-

After incubation (typically 30-60 minutes), lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., anti-cAMP antibody conjugated to an acceptor and a labeled cAMP tracer).[15]

-

-

Data Analysis : The signal is inversely proportional to the amount of cAMP produced. For antagonist activity, plot the signal against the log concentration of the test compound to determine its IC₅₀. For agonist activity, determine the EC₅₀.

Protocol: β-Arrestin Recruitment Assay

-

Principle : Measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an indicator of G-protein independent signaling.[17][18]

-

System : Use an enzyme fragment complementation (EFC) assay, such as the PathHunter system (DiscoverX).[19][20] In this system, the GPCR is tagged with a small enzyme fragment (ProLink) and β-arrestin is fused to a larger enzyme acceptor (EA). Ligand-induced recruitment forces complementation, producing a chemiluminescent signal.[19]

-

Procedure :

-

Use a PathHunter cell line co-expressing the DRD4-ProLink fusion and β-arrestin-EA.[19]

-

Add the test compound across a range of concentrations.

-

Incubate for 60-90 minutes at 37°C.

-

Add the substrate and measure the chemiluminescent signal.

-

-

Data Analysis : Plot the signal versus the log concentration of the compound and fit the curve to determine the EC₅₀ and Eₘₐₓ. This can reveal "biased agonism" if the compound preferentially activates one pathway (e.g., G-protein) over another (β-arrestin).[18]

| Parameter | Binding Assay | cAMP Functional Assay | β-Arrestin Assay | hERG Assay |

| Measures | Affinity | G-protein pathway activity | β-arrestin pathway activity | Off-target channel block |

| Primary Output | Kᵢ (nM) | EC₅₀ / IC₅₀ (nM) | EC₅₀ (nM) | IC₅₀ (µM) |

| Interpretation | How tightly it binds | Functional potency (agonist/antagonist) | Functional potency (biased signaling) | Cardiotoxicity potential |

Sigma-1 Receptor Functional Characterization

Functional assays for σ1R are less direct than for GPCRs.[21] Since σ1R is a chaperone protein, its activity is often inferred by its modulation of other proteins.[22][23]

Protocol: σ1R Homomerization BRET Assay

-

Principle : The σ1R exists as a homo-trimer.[24] Ligands can stabilize or destabilize this complex. Bioluminescence Resonance Energy Transfer (BRET) can measure these changes in real-time in living cells.

-

System : Co-express σ1R tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP) in HEK293 cells.

-

Procedure :

-

Plate the transfected cells.

-

Add the luciferase substrate (e.g., coelenterazine h).

-

Measure the baseline BRET ratio (YFP emission / Rluc emission).

-

Add the test compound and monitor the change in BRET ratio over time.

-

-

Data Analysis : An increase in the BRET signal suggests the compound stabilizes the σ1R multimer (a characteristic of some antagonists like haloperidol), while a decrease or no change may indicate agonist activity.[24]

Phase IV: Downstream Signaling Pathway Analysis

Confirming that target engagement leads to a downstream cellular response is the final validation step. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the phosphorylation of ERK1/2, is a common convergence point for many GPCR and receptor tyrosine kinase signals.[25][26]

Caption: Simplified GPCR-mediated ERK activation signaling pathway.

Protocol: Western Blot for Phospho-ERK (p-ERK)

-

Cell Culture and Treatment : Plate cells expressing the target of interest (e.g., DRD4-HEK293). Starve the cells of serum overnight to reduce baseline ERK activation. Treat with the test compound for various time points (e.g., 5, 15, 30 minutes).[25]

-

Lysate Preparation : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[26]

-

Protein Quantification : Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[26]

-

Immunoblotting :

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[27]

-

Incubate overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[25]

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing : To normalize the data, strip the membrane of the p-ERK antibodies and re-probe it with an antibody for total ERK.[25][27]

-

Data Analysis : Quantify band density using software like ImageJ. Express the results as a ratio of p-ERK to total ERK to determine the fold-change in ERK activation upon compound treatment.[27]

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to elucidate the biological targets of this compound. By integrating predictive computational methods with a tiered system of in vitro binding, functional, and cellular assays, researchers can efficiently move from a novel chemical entity to a validated lead compound with a well-defined mechanism of action. Positive identification of a primary target and functional activity would warrant progression into more complex cellular models, animal models of disease, and comprehensive ADME/Tox profiling, paving the way for preclinical development.

References

-

Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The GPCR β-arrestin recruitment assay principle. (n.d.). ResearchGate. Retrieved from [Link]

-

N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. (2016). ACS Publications. Retrieved from [Link]

-

Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). NCBI Bookshelf. Retrieved from [Link]

-

Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion Bioscience. Retrieved from [Link]

-

cAMP assays in GPCR drug discovery. (2017). PubMed. Retrieved from [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. Retrieved from [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Bookshelf. Retrieved from [Link]

-

hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved from [Link]

-

Rat Dopamine Receptor D4 (DRD4) ELISA. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

-

ELISA Kit for Dopamine Receptor D4 (DRD4). (n.d.). Cloud-Clone Corp. Retrieved from [Link]

-

Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. (n.d.). Aragen Life Sciences. Retrieved from [Link]

-

Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). PubMed. Retrieved from [Link]

-

Principles of commonly used cAMP assays. (n.d.). ResearchGate. Retrieved from [Link]

-

Western Blotting of Erk Phosphorylation. (n.d.). Bio-protocol. Retrieved from [Link]

-

Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. Retrieved from [Link]

-

hERG Safety Assay. (n.d.). Evotec. Retrieved from [Link]

-

Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PubMed Central. Retrieved from [Link]

-

Western blot band for Erk and phopho(p)-Erk. (2012). ResearchGate. Retrieved from [Link]

-

N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. (n.d.). PubChem. Retrieved from [Link]

-

Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit. (n.d.). Assay Genie. Retrieved from [Link]

-

Sigma-1 receptor. (n.d.). Wikipedia. Retrieved from [Link]

-

N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. Retrieved from [Link]

-

N-Benzyl-N-methylpiperidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

-

Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). PubMed. Retrieved from [Link]

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PubMed Central. Retrieved from [Link]

-

Evaluation of N-benzyl-piperidinyl acylhydrazones as potential anticancer agents. (n.d.). Revista Virtual de Química. Retrieved from [Link]

-

Molecular functions of the sigma-1 receptor. (n.d.). ResearchGate. Retrieved from [Link]

-

Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (n.d.). Frontiers in Neuroscience. Retrieved from [Link]

-

Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022). Frontiers in Pharmacology. Retrieved from [Link]

-

Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). spb.ossn.ru. Retrieved from [Link]

-

N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

-

N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

N-[1-(3-Methylbutyl)piperidin-4-Yl]-N-{4-[methyl(Pyridin-4-Yl)amino]benzyl}-4-Pentylbenzamide. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. (n.d.). PubMed. Retrieved from [Link]

-

DRD4 Genotyping. (n.d.). The ODIN. Retrieved from [Link]

-

The N‐benzyl piperidine (N‐BP) moiety in drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

N‐Benzyl piperidine Fragment in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 8. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 11. sophion.com [sophion.com]

- 12. evotec.com [evotec.com]

- 13. fda.gov [fda.gov]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs and Derivatives of N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Introduction: Unveiling a Versatile Chemical Scaffold

The N-methyl-N-(4-piperidin-1-ylbenzyl)amine core structure represents a fascinating and versatile scaffold in the landscape of medicinal chemistry and drug discovery. This molecule, characterized by a central N-methyl benzylamine moiety linked to a piperidine ring at the para position, offers multiple avenues for structural modification. These modifications can profoundly influence the compound's physicochemical properties and biological activity. The inherent features of this scaffold, including its basic nitrogen atoms which can ensure aqueous solubility and participate in crucial hydrogen bonding, make it an attractive starting point for the development of novel therapeutics.[1]

While detailed research on this compound itself is emerging, a wealth of information exists for its structural analogs and derivatives. This technical guide will provide a comprehensive overview of this chemical space, delving into synthetic strategies, structure-activity relationships (SAR), and potential therapeutic applications. We will explore how modifications to the piperidine ring, the benzyl group, and the N-methyl-N-benzylamine core can be strategically employed to modulate biological activity, drawing insights from closely related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this promising chemical scaffold.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound and its derivatives can be efficiently achieved through several established synthetic methodologies. A common and highly effective approach is reductive amination , which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[2][3] This method is widely used for the formation of C-N bonds and offers a direct route to the target compounds.

General Synthetic Protocol: Reductive Amination

A plausible and efficient synthetic route to the core molecule, this compound, involves a two-step process starting from commercially available 4-(piperidin-1-yl)benzaldehyde and methylamine.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 4-(piperidin-1-yl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol.

-

Add a solution of methylamine (1.1 equivalents) to the flask.

-

To facilitate the formation of the iminium ion, a few drops of a weak acid like acetic acid can be added.[4]

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: To the reaction mixture, add a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent often used for this purpose as it can reduce the imine in the presence of the aldehyde.[2][3] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be employed.[3]

-

Continue stirring the reaction at room temperature for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

This general protocol can be adapted for the synthesis of a wide range of analogs by using different substituted benzaldehydes or primary/secondary amines.

Data Presentation: Key Reagents and Conditions for Reductive Amination

| Reagent/Condition | Role/Purpose | Reference(s) |

| Aldehyde/Ketone | Carbonyl source for imine formation | [2][3] |

| Amine | Nitrogen source for imine formation | [2][3] |

| Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Reduces the intermediate imine to an amine | [2][3] |

| Solvent (e.g., Methanol, Dichloromethane) | Dissolves reactants and facilitates the reaction | [4] |

| Acid Catalyst (e.g., Acetic Acid) | Accelerates imine/iminium ion formation | [4] |

Alternative Synthetic Routes

Another viable synthetic approach involves the N-alkylation of piperidine . This method would start with 4-((methylamino)methyl)phenol, which can be synthesized from 4-hydroxybenzaldehyde and methylamine via reductive amination. The phenolic hydroxyl group can then be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently reacted with piperidine to form the target compound.

Mandatory Visualization: General Synthetic Workflow for this compound Analogs

Caption: A generalized workflow for the synthesis of this compound analogs via reductive amination.

Structural Analogs and Derivatives: Exploring Chemical Diversity

The this compound scaffold allows for systematic structural modifications at three key positions, each offering an opportunity to fine-tune the molecule's properties. These modifications are crucial for exploring the structure-activity relationships and optimizing for specific biological targets.

Modifications of the Piperidine Ring

The piperidine ring is a common moiety in many CNS-active compounds and its substitution can significantly impact pharmacological activity.[1]

-